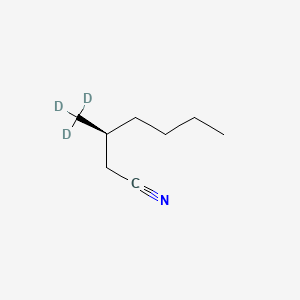
(3S)-Methylheptanonitrile-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-Methylheptanonitrile-d3 is a deuterated organic compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is particularly useful in scientific research due to its unique properties, such as its ability to be used as a tracer in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Methylheptanonitrile-d3 typically involves the incorporation of deuterium into the molecular structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process ensures the selective incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for scientific research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-Methylheptanonitrile-d3 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding nitrile oxides, while reduction reactions may yield primary amines.
Scientific Research Applications
(3S)-Methylheptanonitrile-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of catalysis.
Mechanism of Action
The mechanism of action of (3S)-Methylheptanonitrile-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its transformation and identify key intermediates. The deuterium atoms in the compound can also influence reaction kinetics, providing insights into the mechanisms of various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-Methylheptanonitrile: The non-deuterated version of the compound, which lacks the unique properties conferred by the deuterium atoms.
(3R)-Methylheptanonitrile-d3: An enantiomer of (3S)-Methylheptanonitrile-d3, which has a different spatial arrangement of atoms.
(3S)-Methylhexanonitrile-d3: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. These advantages include enhanced stability, altered reaction kinetics, and the ability to act as a tracer in various studies.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
128.23 g/mol |
IUPAC Name |
(3S)-3-(trideuteriomethyl)heptanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3/t8-/m0/s1/i2D3 |
InChI Key |
FNVNYWLQBGDZSC-XYIHWPHSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CC#N |
Canonical SMILES |
CCCCC(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















